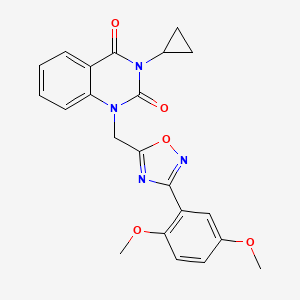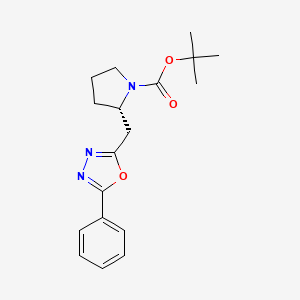![molecular formula C28H31N5O2 B2808156 5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-78-4](/img/structure/B2808156.png)
5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic aromatic organic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the pyrazolo[4,3-c]pyridine core and the attachment of various functional groups . The exact method would depend on the specific structure of the compound.Chemical Reactions Analysis
The reactivity of such compounds would depend on the functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and bases, and the pyrazolo[4,3-c]pyridine core might be involved in various substitution and addition reactions .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of related heterocyclic systems, highlighting methodologies to create complex molecules that could serve as precursors or analogs to the compound of interest. Studies such as the synthesis of thieno[2,3-c]pyridines and related systems provide insight into the chemical reactions and conditions necessary to construct such compounds, offering a foundation for further exploration of their applications in scientific research (El-Kashef et al., 2007).
Potential Applications in Biological Systems
The biological activity of pyrazolo[4,3-c]pyridine derivatives has been a significant area of interest. For instance, compounds within this family have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Othman, 2013). Furthermore, the synthesis of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has been explored, with studies revealing significant antimicrobial activity against various microorganisms, indicating their potential in pharmaceutical research and development (Suresh et al., 2016).
Structural and Chemical Properties
Investigations into the tautomerism and structural transformation products of similar compounds in crystal and solution have provided valuable insights into their chemical behavior and stability, essential for understanding their interactions at the molecular level (Gubaidullin et al., 2014). These studies are crucial for designing compounds with desired biological or physical properties by manipulating their structural features.
Mechanism of Action
Properties
IUPAC Name |
7-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-20(2)32-18-24(26-25(19-32)28(35)33(29-26)23-11-5-4-6-12-23)27(34)31-15-13-30(14-16-31)17-22-10-8-7-9-21(22)3/h4-12,18-20H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLSBRLJHJBWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)


![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)
